

# A Comparative Spectroscopic Guide to 4-Aryl-1-Methylpyridin-2(1H)-ones

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** 4-Bromo-1-methylpyridin-2(1H)-one

**Cat. No.:** B1291616

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of 4-aryl-1-methylpyridin-2(1H)-ones, a class of heterocyclic compounds of significant interest in medicinal chemistry. By presenting key experimental data and detailed protocols, this document aims to serve as a valuable resource for the identification, characterization, and comparison of these molecules with related pyridinone structures. The data herein is compiled to highlight the influence of substituents on the pyridinone core, facilitating a deeper understanding of their structure-property relationships.

## Comparative Spectroscopic Data

The spectral characteristics of pyridin-2(1H)-ones are highly dependent on the substitution pattern of the heterocyclic ring. To illustrate these differences, the following tables summarize key spectroscopic data for a representative pyridinone, 4-hydroxy-6-methylpyridin-2(1H)-one, which serves as a foundational analogue for comparison with the target 4-aryl-1-methylpyridin-2(1H)-one series.

## Table 1: Nuclear Magnetic Resonance (NMR) Spectral Data

NMR spectroscopy is fundamental in elucidating the carbon-hydrogen framework of these molecules. The chemical shifts ( $\delta$ ) are indicative of the electronic environment of each nucleus.

Compound	$^1\text{H}$ NMR ( $\text{CDCl}_3$ ) $\delta$ [ppm]	$^{13}\text{C}$ NMR ( $\text{CDCl}_3$ ) $\delta$ [ppm]
4-Hydroxy-6-methylpyridin-2(1H)-one <sup>[1]</sup>	10.99 (s, 1H, NH), 10.40 (s, 1H, OH), 5.59 (s, 1H, H-3), 5.34 (s, 1H, H-5), 2.07 (s, 3H, $\text{CH}_3$ )	167.6 (C=O), 164.8 (C-OH), 145.9 (C-6), 98.2 (C-3), 95.7 (C-5), 18.5 ( $\text{CH}_3$ )
Alternative Analogue: 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine <sup>[2]</sup>	Data for this specific analogue helps illustrate the shifts without the 2-oxo group. (Specific shifts not fully detailed in the provided search results).	Data not available in the provided search results.

## Table 2: Infrared (IR) and Mass Spectrometry (MS) Data

IR spectroscopy identifies key functional groups, while mass spectrometry determines the molecular weight and fragmentation patterns.

Compound	Key IR Absorptions ( $\text{cm}^{-1}$ )	Mass Spectrometry (m/z)
4-Hydroxy-6-methylpyridin-2(1H)-one <sup>[1]</sup>	3296 (N-H), 3094 (O-H), 2891 (C-H), 1640 (C=O)	$[\text{M}]^+$ 125 (100%), 97 (16%)
Alternative Analogue: 1-Methyl-4-phenylpyridinium <sup>[3]</sup> <sup>[4]</sup>	Typically shows C=C and C=N stretches for the aromatic system.	Molecular Ion: 170.23 g/mol <sup>[4]</sup>

## Experimental Workflow and Methodologies

The characterization of 4-aryl-1-methylpyridin-2(1H)-ones follows a standardized analytical workflow to ensure structural confirmation and purity assessment.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 4-Hydroxy-6-methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine | C12H15N | CID 1388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Methyl-4-phenylpyridin-1-ium;methyl sulfate | C13H15NO4S | CID 13359064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Methyl-4-phenylpyridinium | C12H12N+ | CID 39484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Spectroscopic Guide to 4-Aryl-1-Methylpyridin-2(1H)-ones]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1291616#spectroscopic-analysis-of-4-aryl-1-methylpyridin-2-1h-ones]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)